molecular formula C10H19NO4 B13138092 Methyl4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate

Methyl4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate

Cat. No.: B13138092
M. Wt: 217.26 g/mol
InChI Key: QRQAQWZCJBPJCO-UHFFFAOYSA-N
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Description

Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is known for its unique structure, which includes a methoxy group, an oxopropyl group, and a methylamino group attached to a butanoate backbone. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate typically involves the esterification of 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .

Types of Reactions:

    Oxidation: Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 4-((3-methoxy-3-oxopropyl)amino)butanoate
  • Methyl 4-((3-oxopropyl)(methyl)amino)butanoate
  • Methyl 4-((3-methoxy-3-oxopropyl)(ethyl)amino)butanoate

Comparison: Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate is unique due to the presence of both a methoxy group and a methylamino group, which confer distinct reactivity and properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 4-[(3-methoxy-3-oxopropyl)-methylamino]butanoate

InChI

InChI=1S/C10H19NO4/c1-11(8-6-10(13)15-3)7-4-5-9(12)14-2/h4-8H2,1-3H3

InChI Key

QRQAQWZCJBPJCO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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